2-Fluoro-6-nitrobenzoyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

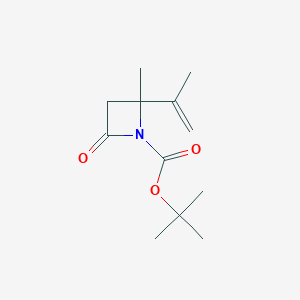

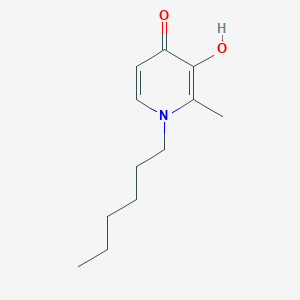

2-Fluoro-6-nitrobenzoyl chloride is a chemical compound with the molecular formula C7H3ClFNO3 . It has a molecular weight of 203.56 . It is a solid substance and is typically stored in an inert atmosphere at room temperature .

Molecular Structure Analysis

The molecular structure of 2-Fluoro-6-nitrobenzoyl chloride consists of seven carbon atoms, three hydrogen atoms, one chlorine atom, one fluorine atom, one nitrogen atom, and three oxygen atoms . The InChI key for this compound is SXJNRYPVXFTJOU-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

2-Fluoro-6-nitrobenzoyl chloride is a solid substance . It is typically stored in an inert atmosphere at room temperature . The compound has a molecular weight of 203.56 .Aplicaciones Científicas De Investigación

Kinetic Studies and Reaction Mechanisms

- Kinetic Analysis in Solvolysis : A study by Park, Rhu, Kyong, & Kevill (2019) examined the solvolysis of various benzoyl halides, including o-nitrobenzoyl chloride, in different solvents. This research contributes to understanding the reactivity and mechanism of such compounds in various chemical environments.

Synthesis and Molecular Structure

- Novel Routes for Synthesis : Vosooghi et al. (2014) reported an efficient method for synthesizing 5-nitrobenzoxazole derivatives using 2-fluoro-6-nitrobenzoyl chloride. This approach highlights the compound's utility in creating complex organic structures (Vosooghi et al., 2014).

Antitumor and Antimicrobial Activity

- Antitumor Potential : Racané et al. (2006) synthesized novel derivatives of 6-amino-2-phenylbenzothiazole, which showed promising cytostatic activities against various human cell lines. These derivatives include compounds related to 2-fluoro-6-nitrobenzoyl chloride (Racané et al., 2006).

- Antimicrobial Efficacy : Janakiramudu et al. (2017) explored the synthesis of sulfonamides and carbamates derived from 3-fluoro-4-morpholinoaniline, indicating potential in antimicrobial applications. This research underscores the role of fluoro-nitrobenzoyl compounds in developing new antimicrobials (Janakiramudu et al., 2017).

Solid-Phase Synthesis and Sensor Development

- Fluorobenzimidazoles and Fluoro-2-hydroxyquinoxalines : A study by Ji, Pan, & Wei (2004) utilized a 'one-bead-two-compound' method for synthesizing these compounds, illustrating the versatility of fluoro-nitrobenzoyl chlorides in solid-phase synthesis (Ji, Pan, & Wei, 2004).

- Sensor for Halides : Amatori et al. (2014) developed a fluorescent sensor using NBD-based azamacrocycles, highlighting the potential of fluoro-nitrobenzoyl derivatives in creating sensitive chemical sensors (Amatori et al., 2014).

Additional Applications

- Role in Hydrolysis Mechanisms : Bentley (2015) discussed the hydrolyses of various acid derivatives, including fluoro-nitrobenzoyl chlorides, shedding light on their behavior in complex chemical reactions (Bentley, 2015).

Safety and Hazards

2-Fluoro-6-nitrobenzoyl chloride is classified as dangerous . It can cause severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include not breathing in dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective clothing, and storing locked up .

Mecanismo De Acción

Target of Action

The primary target of 2-Fluoro-6-nitrobenzoyl chloride is the benzylic position of aromatic compounds . The benzylic position is the carbon atom adjacent to the aromatic ring, which is a key site for various chemical reactions .

Mode of Action

2-Fluoro-6-nitrobenzoyl chloride interacts with its targets through nucleophilic substitution reactions . In these reactions, a nucleophile, a species rich in electrons, attacks an electrophilic carbon at the benzylic position, leading to the substitution of the chloride group .

Biochemical Pathways

It’s known that the compound can participate in reactions at the benzylic position, which may lead to the formation of various organic compounds . These reactions can potentially influence multiple biochemical pathways, depending on the nature of the nucleophile involved in the reaction .

Result of Action

The result of the action of 2-Fluoro-6-nitrobenzoyl chloride is the formation of a new organic compound, where the chloride group of the original molecule has been replaced by a nucleophile . This can lead to a wide variety of molecular and cellular effects, depending on the specific nucleophile involved and the subsequent reactions of the newly formed compound .

Action Environment

The action, efficacy, and stability of 2-Fluoro-6-nitrobenzoyl chloride can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at room temperature to maintain its stability . Additionally, the rate and outcome of its reactions can be affected by factors such as temperature, solvent, and the presence of other chemical species .

Propiedades

IUPAC Name |

2-fluoro-6-nitrobenzoyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFNO3/c8-7(11)6-4(9)2-1-3-5(6)10(12)13/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJBVENLMFRNJSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[[4-(4-nitrophenyl)-5-[(thiophene-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2740211.png)

![6-[(2-Methylphenyl)methylsulfanyl]-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2740214.png)

![2-Chloro-N-[3-(1,3-thiazol-4-ylmethoxy)phenyl]-6-(trifluoromethyl)pyridine-4-carboxamide](/img/structure/B2740223.png)

![[3-(2,3-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2740229.png)